5-Nitrouracil
Overview
Description
Synthesis Analysis
The synthesis of 5-Nitrouracil and its derivatives involves several chemical reactions tailored to introduce the nitro group efficiently into the uracil ring. Techniques and conditions vary depending on the desired outcome, with a focus on optimizing yield and purity.
Molecular Structure Analysis
The molecular structure of 5-Nitrouracil has been elucidated through crystallographic studies. It features a pyrimidine ring almost planar, with the nitro group causing a slight rotation out of the plane. This structural configuration influences its chemical behavior and interactions (P. S. Pereira Silva et al., 2008).
Chemical Reactions and Properties
5-Nitrouracil participates in various chemical reactions, reflecting its rich chemistry. For example, it undergoes nucleophilic substitution reactions, highlighting its reactivity towards different chemical groups. These reactions are influenced by the structure of the heterocycle and the presence of the nitro group (D. Santi & A. L. Pogololti, 1971).
Physical Properties Analysis
The physical properties of 5-Nitrouracil, including its crystalline forms and polymorphism, have been a subject of detailed study. Its ability to form different polymorphs and hydrates under various conditions reveals the complexity of its solid-state chemistry (M. Okoth et al., 2012).
Chemical Properties Analysis
The chemical properties of 5-Nitrouracil are significantly influenced by its nitro group, which imparts a distinctive reactivity pattern. Studies have focused on its interaction with other chemical entities, the formation of complexes, and its behavior in various chemical reactions, demonstrating its versatility as a chemical compound (A. Kennedy et al., 1998).
Scientific Research Applications
1. Nonlinear Optics and Optoelectronics
- Application : 5-Nitrouracil is a polarizable molecule with a permanent electric dipole moment. Its molecular properties have caught the attention of physicists working on nonlinear optics or optoelectronics .
- Methods : The known crystal structures incorporating the neutral or ionic 5-nitrouracil, or the two species concomitantly, are compared, discussing the effect of the packing in the optimization of the crystalline optical properties .
- Results : A neutral 5-nitrouracil molecule in acentric crystalline environment allows efficient blue-light generation .
2. Colorectal Cancer Treatment
- Application : 5-Nitrouracil stabilizes the plasma concentration values of 5-FU in colorectal cancer patients receiving capecitabine .
- Methods : The plasma concentration of 5-FU was measured after capecitabine administration. Two samples were obtained at 1 or 2 h after capecitabine administration and 5-NU was added to one of each pair .
- Results : The 5-FU concentration was significantly increased in the absence of 5-NU than in the presence of 5-NU .
3. Identification of Thymidine Salvage Pathway
- Application : 5-Nitrouracil is used in the identification of the thymidine salvage pathway in lower eukaryotes .
- Methods : The conformational structure of uracil 5-substituents–thymine, 5-bromouracil, 5-nitrouracil–is calculated by the molecular mechanics and quantum–chemical MINDO/3 methods .
- Results : The research provides insights into the thymidine salvage pathway in lower eukaryotes .
4. Radioactivity-based and Spectrophotometric Assays
- Application : 5-Nitrouracil is used in radioactivity-based and spectrophotometric assays for the identification of the thymidine salvage pathway in lower eukaryotes .
- Methods : The conformational structure of uracil 5-substituents–thymine, 5-bromouracil, 5-nitrouracil–is calculated by the molecular mechanics and quantum–chemical MINDO/3 methods .
- Results : The research provides insights into the thymidine salvage pathway in lower eukaryotes .
properties
IUPAC Name |
5-nitro-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-3-2(7(10)11)1-5-4(9)6-3/h1H,(H2,5,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUARVSWVPPVUGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060597 | |
Record name | 5-Nitrouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitrouracil | |
CAS RN |
611-08-5 | |
Record name | 5-Nitro-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitrouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitrouracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9790 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Nitrouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitrouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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